molecular formula C17H16N4S2 B13353142 Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B13353142
M. Wt: 340.5 g/mol
InChI Key: PWNFTTIBIACPGP-UHFFFAOYSA-N
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Description

Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with naphthyl isocyanate . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .

Scientific Research Applications

Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can act as a competitive inhibitor of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of triazole and thiadiazole rings provides a versatile scaffold for the development of new drugs with diverse therapeutic applications .

Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

6-naphthalen-2-yl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4S2/c1-11(2)22-10-15-18-19-17-21(15)20-16(23-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3

InChI Key

PWNFTTIBIACPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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